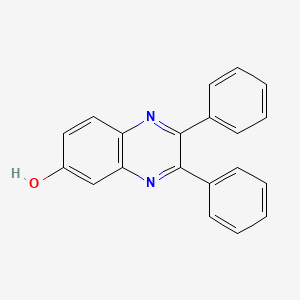

2,3-Diphenylquinoxalin-6(4h)-one

Description

Structure

3D Structure

Properties

CAS No. |

60729-21-7 |

|---|---|

Molecular Formula |

C20H14N2O |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

2,3-diphenylquinoxalin-6-ol |

InChI |

InChI=1S/C20H14N2O/c23-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13,23H |

InChI Key |

OARXFPUIVCNWOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)N=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Diphenylquinoxalin-6(4H)-one: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 2,3-Diphenylquinoxalin-6(4H)-one. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust resource for research and development.

Core Chemical Properties

This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound. The presence of the phenyl groups at positions 2 and 3 significantly influences its electronic properties and steric hindrance, while the ketone group at position 6 is expected to be a key site for chemical reactivity and potential biological interactions.

Structural Information and Tautomerism

The designation "(4H)-one" suggests that this compound can exist in keto-enol tautomeric forms. This equilibrium is a critical aspect of its chemistry, influencing its reactivity, solubility, and interaction with biological targets. The enol form, 6-hydroxy-2,3-diphenylquinoxaline, possesses an aromatic hydroxyl group, which can act as a hydrogen bond donor and is weakly acidic. The keto form features a carbonyl group, a hydrogen bond acceptor, and an activated methylene group in the heterocyclic ring. The predominant tautomer will depend on the solvent, pH, and temperature.

Physicochemical Data Summary

The following table summarizes the estimated and known physicochemical properties of this compound and its parent compound, 2,3-diphenylquinoxaline, for comparison.

| Property | 2,3-Diphenylquinoxaline | This compound (Estimated) |

| Molecular Formula | C₂₀H₁₄N₂ | C₂₀H₁₄N₂O |

| Molecular Weight | 282.34 g/mol | 298.34 g/mol |

| Appearance | Beige to light grey-brown crystalline powder | Yellowish to orange crystalline solid |

| Melting Point | 125-128 °C | Expected to be higher than the parent compound due to hydrogen bonding capabilities |

| Solubility | Soluble in organic solvents like ethanol and chloroform; low solubility in water.[1] | Expected to have moderate solubility in polar organic solvents and low solubility in water. The enol form may exhibit slight solubility in alkaline aqueous solutions. |

| pKa | Not readily available | The enol form is expected to have a pKa similar to other phenols (around 10). The protonated quinoxaline nitrogen will have an acidic pKa. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for synthesizing the 2,3-diphenylquinoxaline scaffold is the condensation of a substituted o-phenylenediamine with benzil (1,2-diphenylethane-1,2-dione).[2] To obtain the desired 6-substituted product, a starting material with a functional group at the 4-position of the o-phenylenediamine is required. A plausible precursor is 4-methoxy-1,2-phenylenediamine, which upon condensation with benzil would yield 6-methoxy-2,3-diphenylquinoxaline. Subsequent deprotection of the methyl ether would provide the target compound in its enol form, which would be in equilibrium with the keto form.

Experimental Protocol: Synthesis of 6-Methoxy-2,3-diphenylquinoxaline

This protocol is adapted from general procedures for quinoxaline synthesis.[2]

-

Dissolution: Dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in a minimal amount of a suitable solvent such as ethanol or acetic acid.

-

Addition of Benzil: To this solution, add 1 equivalent of benzil.

-

Reaction: The reaction mixture is typically heated to reflux for a period ranging from 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-methoxy-2,3-diphenylquinoxaline.

Experimental Protocol: Demethylation to 2,3-Diphenylquinoxalin-6-ol

This protocol is a general procedure for ether cleavage.

-

Dissolution: Dissolve 1 equivalent of 6-methoxy-2,3-diphenylquinoxaline in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath and slowly add a demethylating agent such as boron tribromide (BBr₃) (typically 1.1 to 1.5 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or methanol.

-

Work-up: The mixture is then typically neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 6-hydroxy-2,3-diphenylquinoxaline.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The quinoxaline ring system is generally stable but can undergo electrophilic substitution, although the phenyl groups may deactivate the ring. The keto group in the tautomer can undergo typical carbonyl reactions, and the adjacent nitrogen may influence its reactivity. The enol form, with its phenolic hydroxyl group, can be O-alkylated, O-acylated, and undergo electrophilic aromatic substitution on the benzene portion of the quinoxaline ring, ortho and para to the hydroxyl group.

Biological Activity and Potential Applications

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[3][4]

Known Activities of Related Compounds

-

Anticancer Activity: Numerous quinoxaline derivatives have demonstrated potent anticancer activity. Some have been investigated as tubulin polymerization inhibitors.[3] A study on 2,3-disubstituted quinoxalin-6-amine analogs revealed that a bisfuranylquinoxalineurea analog induced Mcl-1 dependent apoptosis in cancer cell lines. This suggests that substitution at the 6-position is compatible with potent anticancer effects.

-

Antimicrobial Activity: The quinoxaline scaffold is a core component of several antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[4][5]

-

Anti-inflammatory and Kinase Inhibition: Certain quinoxaline derivatives have been reported to possess anti-inflammatory properties and can act as inhibitors of various kinases, which are crucial targets in cancer and inflammatory diseases.

Proposed Mechanism of Action: Mcl-1 Dependent Apoptosis

Based on the findings for a structurally similar 2,3-disubstituted quinoxalin-6-amine analog, it is plausible that this compound could also exert its potential anticancer effects through the induction of apoptosis via the intrinsic pathway, potentially by modulating the levels or activity of anti-apoptotic proteins like Mcl-1. Mcl-1 is a member of the Bcl-2 family of proteins that prevents the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. Inhibition of Mcl-1 would lead to the activation of caspases and subsequent programmed cell death.

Experimental Workflow for Further Investigation

The following workflow outlines a logical progression for the comprehensive investigation of this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features, including the established biological relevance of the quinoxaline scaffold and the reactive potential of the keto-enol functionality at the 6-position, make it a compelling target for further research. The synthetic pathways and biological hypotheses presented in this guide provide a solid foundation for its synthesis, characterization, and evaluation in drug discovery and materials science programs. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents with improved efficacy and novel mechanisms of action.

References

- 1. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. ijiset.com [ijiset.com]

- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

Synthesis and Characterization of Novel 2,3-Diphenylquinoxalin-6(4H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel 2,3-diphenylquinoxalin-6(4H)-one derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, demonstrating a wide range of biological activities, including roles as kinase inhibitors for anticancer therapy.[1][2][3] This document details the synthetic protocols, quantitative data, and characterization methodologies for these promising compounds.

Synthesis of 2,3-Diphenyl-6-hydroxyquinoxaline

The core structure, this compound, exists in a tautomeric equilibrium with its more stable enol form, 2,3-diphenyl-6-hydroxyquinoxaline, due to the aromatic stabilization of the quinoxaline ring. The primary synthetic route to this core structure involves the condensation of a substituted ortho-phenylenediamine with benzil (1,2-diphenylethane-1,2-dione).

The overall synthetic strategy is a well-established method for quinoxaline synthesis, involving the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.[4] For the synthesis of the 6-hydroxy derivative, 4-hydroxy-1,2-phenylenediamine is used as the starting diamine.

Caption: General workflow for the synthesis of 2,3-diphenyl-6-hydroxyquinoxaline.

Experimental Protocol: Synthesis of 2,3-Diphenyl-6-hydroxyquinoxaline

This protocol is adapted from established procedures for the synthesis of related 6-substituted 2,3-diphenylquinoxaline derivatives.

Materials:

-

4-hydroxy-1,2-phenylenediamine dihydrochloride

-

Benzil

-

Ethanol or Glacial Acetic Acid

-

Sodium bicarbonate (for neutralization if using the dihydrochloride salt)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxy-1,2-phenylenediamine dihydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate. If using the free base, proceed directly to the next step with ethanol or acetic acid.

-

Add 1.0 equivalent of benzil to the flask.

-

Add a suitable solvent, such as ethanol or glacial acetic acid, to the reaction mixture.[5]

-

The mixture is then stirred at room temperature for a period, followed by refluxing for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification of the crude product is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,3-diphenyl-6-hydroxyquinoxaline.

Characterization of 2,3-Diphenyl-6-hydroxyquinoxaline

The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques. Below are the expected characterization data for the parent compound, 2,3-diphenyl-6-hydroxyquinoxaline.

| Parameter | Data |

| Molecular Formula | C₂₀H₁₄N₂O |

| Molecular Weight | 298.34 g/mol |

| Appearance | Expected to be a solid, color may vary. |

| Melting Point | Not specifically reported, but related 2,3-diphenylquinoxalines have melting points in the range of 125-130°C.[5] |

| ¹H NMR (DMSO-d₆) | Aromatic protons from the diphenyl substituents and the quinoxaline core (multiple signals in the range of δ 7.0-8.5 ppm). A singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O. |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbon atoms of the diphenyl groups and the quinoxaline backbone. The carbon bearing the hydroxyl group would appear in the aromatic region. |

| IR (KBr, cm⁻¹) | Broad absorption band for the O-H stretching of the hydroxyl group (around 3200-3400 cm⁻¹), C=N stretching of the pyrazine ring, and C=C stretching of the aromatic rings.[7] |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 298. |

Synthesis and Characterization of Derivatives

Further derivatization of the 6-hydroxy group can be achieved through standard organic transformations to produce a library of novel compounds for structure-activity relationship (SAR) studies. For instance, ether and ester derivatives can be readily synthesized.

Synthesis of 6-Methoxy-2,3-diphenylquinoxaline

Experimental Protocol:

-

To a solution of 2,3-diphenyl-6-hydroxyquinoxaline in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH) to deprotonate the hydroxyl group.

-

Add an alkylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Characterization Data for 6-Substituted Derivatives

The following table summarizes the expected characterization data for representative derivatives.

| Derivative | Molecular Formula | Key ¹H NMR Signals (δ ppm) | Key IR Signals (cm⁻¹) |

| 6-Methoxy-2,3-diphenylquinoxaline | C₂₁H₁₆N₂O | A singlet around 3.8-4.0 for the methoxy protons (-OCH₃). | C-O stretching band around 1250. Absence of the broad O-H band. |

| 2,3-Diphenylquinoxalin-6-yl acetate | C₂₂H₁₆N₂O₂ | A singlet around 2.2-2.4 for the acetyl protons (-COCH₃). | C=O stretching of the ester at ~1760. Absence of the broad O-H band. |

| 6-(Benzyloxy)-2,3-diphenylquinoxaline | C₂₇H₂₀N₂O | A singlet around 5.1-5.3 for the benzylic protons (-OCH₂Ph) and aromatic signals from the benzyl group. | C-O stretching and aromatic C-H bands. Absence of the broad O-H band. |

Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, with many recent studies focusing on their potential as anticancer agents through the inhibition of various protein kinases.[3] Specifically, 2,3-diphenylquinoxaline derivatives have been investigated as inhibitors of kinases such as c-Met and Akt, which are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.[1][8]

The inhibition of a receptor tyrosine kinase (RTK) like c-Met by a 2,3-diphenylquinoxaline derivative can block the downstream signaling cascade, thereby preventing the activation of pathways such as the RAS-MAPK and PI3K-Akt pathways, which are often dysregulated in cancer.

Caption: Inhibition of a typical RTK signaling pathway by a 2,3-diphenylquinoxaline derivative.

The development of novel this compound derivatives offers a promising avenue for the discovery of new therapeutic agents. The synthetic accessibility and the potential for chemical modification make this scaffold highly attractive for further investigation in drug development programs. The detailed methodologies and characterization data provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. pubs.vensel.org [pubs.vensel.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijiset.com [ijiset.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 2,3-Diphenylquinoxaline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2,3-diphenylquinoxaline derivatives. While the specific compound 2,3-Diphenylquinoxalin-6(4h)-one is noted, the available body of scientific literature primarily focuses on the broader class of 2,3-diphenylquinoxalines. This document synthesizes findings on their synthesis, anticancer, antimicrobial, and antioxidant properties, presenting detailed experimental protocols, quantitative data, and visualizations of key workflows and biological pathways.

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their wide range of therapeutic applications.[1] They are integral to the structure of various biologically active compounds, including antibiotics like echinomycin and actinoleutin, which are known to inhibit the growth of gram-positive bacteria and show activity against transplantable tumors.[1] The 2,3-diphenylquinoxaline scaffold, in particular, has been a focal point of research due to its potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

Synthesis of the 2,3-Diphenylquinoxaline Scaffold

The foundational step in screening is the synthesis of the core compound. The most common method for synthesizing 2,3-diphenylquinoxaline is the condensation reaction between an o-phenylenediamine and benzil (an α-diketone).[2] Various techniques, including conventional reflux, ultrasonic irradiation, and microwave-assisted synthesis, have been employed to improve yield and reaction time.[1]

Experimental Protocol: Conventional Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 2,3-diphenylquinoxaline.

-

Dissolution of Reactants : Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit. In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[4][5]

-

Reaction Mixture : Transfer the benzil solution to a 100 mL round-bottom flask. Add the o-phenylenediamine solution to the flask.[5]

-

Reflux : Place the flask in a hot water bath and reflux the mixture for approximately 30 minutes to 1 hour.[1][5]

-

Precipitation : After reflux, allow the mixture to cool to room temperature. Add distilled water dropwise until a slight cloudiness persists, indicating the precipitation of the product.[5]

-

Isolation and Purification : Filter the crude product using a Buchner funnel. The resulting off-white solid can be purified by recrystallization from warm ethanol.[5] The final product typically appears as crystalline material.[5]

-

Characterization : Confirm the structure of the synthesized compound using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1][6]

Anticancer and Cytotoxicity Screening

A significant area of investigation for 2,3-diphenylquinoxaline derivatives is their potential as anticancer agents.[7] Studies have demonstrated cytotoxic effects against a variety of human cancer cell lines.

Quantitative Data: Cytotoxicity of Derivatives

The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| Spiro-indeno[1,2-b]quinoxalines | A549 (Lung Cancer) | 0.054 | CDK2 Inhibition | [8] |

| Quinazolin-4(3H)-one derivatives | CDK2 (Enzyme) | 0.173 - 0.177 | CDK2 Inhibition | [9] |

| 6H-indolo[2,3-b]quinoxalines | HL-60 (Leukemia) | Significant Activity* | DNA Intercalation | [10] |

| 2,3-diphenylquinoxalines | AGS, HT-29, MCF-7 | Not specified | Tubulin Inhibition | [7] |

| Pyrazole-quinoxaline derivatives | A549, MCF-7 | Not specified | EGFR/HER-2 Inhibition | [11] |

*Specific IC₅₀ values were not provided in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][11]

-

Cell Seeding : Plate human cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a specified density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Treat the cells with various concentrations of the synthesized quinoxaline derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability compared to the negative control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Identified Anticancer Mechanisms and Signaling Pathways

Research suggests that 2,3-diphenylquinoxaline derivatives exert their anticancer effects through multiple mechanisms:

-

Tubulin Inhibition : Some derivatives have been identified as inhibitors of tubulin polymerization.[7] By binding to the colchicine binding site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

-

Kinase Inhibition : Derivatives have been shown to inhibit key signaling kinases. This includes Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation, as well as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are involved in cell proliferation and survival pathways.[8][11] Certain derivatives also show potential as c-Met kinase inhibitors, a target implicated in various cancers.[3][12]

-

DNA Intercalation : Some fused heterocyclic systems based on the quinoxaline core, like 6H-indolo[2,3-b]quinoxalines, are designed to act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.[10]

Antimicrobial Activity Screening

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi, making them promising candidates for new antimicrobial agents.[2][6]

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is often measured by the zone of inhibition in diffusion assays or by the Minimum Inhibitory Concentration (MIC) in dilution assays.

| Compound Class | Organism | Measurement | Result | Reference |

| Quinoxaline Derivatives | Escherichia coli (Gram-) | MIC | 8 µg/mL | [2] |

| Quinoxaline Derivatives | Bacillus subtilis (Gram+) | MIC | 16 µg/mL | [2] |

| Quinoxaline Derivatives | Candida albicans (Fungus) | MIC | 16 µg/mL | [2] |

| DPQC Derivative | Yersinia enterocolitica | Zone of Inhibition | 19.5 ± 1.0 mm | [12] |

| Quinoxaline-1,4-di-N-oxides | Pseudomonas aeruginosa | Potent Activity* | Not specified | [6] |

*The study noted potent activity but did not provide specific quantitative values in the summary.

Experimental Protocol: Agar Well Diffusion Assay

This method is used to evaluate the antimicrobial activity of a compound by measuring the zone of growth inhibition.[6]

-

Media Preparation : Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

-

Inoculation : Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) evenly over the agar surface.

-

Well Creation : Aseptically create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application : Add a fixed volume of the test compound solution (at a known concentration) into each well. Also, include wells for a positive control (standard antibiotic/antifungal) and a negative control (solvent).

-

Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

-

Measurement : Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Antioxidant Activity

Some quinoxaline derivatives have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is an important therapeutic characteristic, particularly in diseases associated with oxidative stress.

Quantitative Data: Antioxidant Activity

| Compound Class | Assay | Scavenging Activity (%) | Concentration | Reference |

| MDBD Derivative | H₂O₂ Scavenging | 64.21% | Not specified | [12] |

| MDBD Derivative | DPPH Radical Scavenging | 67.48% | 500 µg/mL | [12] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound.

-

Reagent Preparation : Prepare a solution of DPPH in a suitable solvent (e.g., methanol). The solution should have a deep violet color.

-

Reaction Mixture : In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.

-

Incubation : Incubate the mixture in the dark at room temperature for about 30 minutes.

-

Measurement : Measure the absorbance of the solution at approximately 517 nm. The violet color of the DPPH radical is reduced to a pale yellow color in the presence of an antioxidant.

-

Calculation : Calculate the percentage of DPPH radical scavenging activity using the absorbance values of the control (DPPH solution alone) and the test samples.

Conclusion

The 2,3-diphenylquinoxaline scaffold serves as a versatile and privileged structure in medicinal chemistry. Derivatives based on this core have demonstrated significant biological activities, most notably as potent anticancer and antimicrobial agents. The primary mechanisms for their anticancer effects involve the disruption of critical cellular processes through tubulin polymerization inhibition and the targeting of key protein kinases like CDK2, EGFR, and HER-2. Their broad-spectrum antimicrobial properties further underscore their therapeutic potential.

Future research should focus on synthesizing and screening a wider array of derivatives, including the specific this compound isomer, to establish clear structure-activity relationships (SAR). Elucidating the precise molecular interactions through advanced structural biology and proteomics will be crucial for optimizing lead compounds and developing novel, effective therapeutic agents for a range of diseases.

References

- 1. ijiset.com [ijiset.com]

- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. youtube.com [youtube.com]

- 6. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 7. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Core Mechanism of Action of 2,3-Diphenylquinoxaline Derivatives in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, 2,3-diphenylquinoxaline derivatives have emerged as a promising chemotherapeutic platform, exhibiting potent anticancer activity across a variety of tumor cell lines. This technical guide provides a comprehensive overview of the core mechanisms of action of 2,3-diphenylquinoxaline derivatives in cancer cells, with a focus on the available quantitative data, experimental methodologies, and the intricate signaling pathways involved. While this guide centers on the 2,3-diphenylquinoxaline scaffold, it is important to note that much of the detailed mechanistic data comes from studies on a variety of its derivatives, as research on the parent 2,3-Diphenylquinoxalin-6(4h)-one is limited. The presented information is a synthesis of the current understanding of this class of compounds.

Data Presentation: Cytotoxicity of 2,3-Diphenylquinoxaline Derivatives

The in vitro anticancer activity of 2,3-diphenylquinoxaline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound. The following tables summarize the available IC50 values for various 2,3-diphenylquinoxaline derivatives.

Table 1: IC50 Values of 2-Oxo-3-phenylquinoxaline Derivatives against HCT-116 Colon Cancer Cells [1]

| Compound | IC50 (µg/mL) |

| 2a | 28.85 ± 3.26 |

| 7j | 26.75 ± 3.50 |

Table 2: IC50 Values of Quinoxaline Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative III | PC-3 (Prostate) | 4.11 | [2] |

| Derivative IV | PC-3 (Prostate) | 2.11 | [2] |

| Derivative 1 | Ty-82 (Leukemia) | 2.5 | [3] |

| Derivative 1 | THP-1 (Leukemia) | 1.6 | [3] |

| Derivative 5 | HeLa (Cervical) | 0.126 | [3] |

| Derivative 5 | SMMC-7721 (Hepatoma) | 0.071 | [3] |

| Derivative 5 | K562 (Leukemia) | 0.164 | [3] |

Core Mechanisms of Action

2,3-Diphenylquinoxaline derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

A predominant mechanism of action for 2,3-diphenylquinoxaline derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) and extrinsic pathways.

Several studies have elucidated the key molecular players involved in apoptosis induced by these compounds. Treatment of cancer cells with 2,3-diphenylquinoxaline derivatives has been shown to modulate the expression of key apoptotic proteins. For instance, some derivatives lead to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-3 and caspase-8, ultimately culminating in apoptosis.[2]

Caption: Apoptotic pathway induced by 2,3-diphenylquinoxaline derivatives.

Cell Cycle Arrest

Derivatives of 2,3-diphenylquinoxaline have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases. This prevents the cancer cells from dividing and proliferating. Some studies have reported that these compounds can induce cell cycle arrest at the S phase, thereby inhibiting DNA synthesis.[4][5]

Caption: Induction of S phase cell cycle arrest.

Kinase Inhibition

The c-Met proto-oncogene, which encodes the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, invasion, and metastasis. Several 2,3-diphenylquinoxaline derivatives have been identified as potential inhibitors of c-Met kinase.[4] Molecular docking studies have suggested that these compounds can bind to the active site of c-Met kinase, thereby inhibiting its activity.[4]

Caption: Inhibition of c-Met kinase signaling.

Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation. Some quinoxaline-based derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis.[2][4][5]

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are critical for cell division, motility, and intracellular transport. Several 2,3-diphenylquinoxaline derivatives have been identified as tubulin polymerization inhibitors.[6] They are thought to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of 2,3-diphenylquinoxaline derivatives. These are generalized protocols and may require optimization for specific derivatives and cell lines.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2,3-diphenylquinoxaline derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of the quinoxaline derivative for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

2,3-Diphenylquinoxaline derivatives represent a versatile and potent class of anticancer agents with a multifaceted mechanism of action. Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways underscores their therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for clinical development. This guide provides a foundational understanding of the core mechanisms of these promising anticancer agents for researchers in the field of drug discovery and development.

References

- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2,3-Diphenylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of 2,3-diphenylquinoxaline. While crystallographic data for 2,3-Diphenylquinoxalin-6(4H)-one is not publicly available, this document serves as a detailed model for the analytical workflow and data presentation required for the characterization of this class of compounds. This guide includes detailed experimental protocols for synthesis and crystallization, a thorough presentation of crystallographic data, and a discussion of the potential biological significance of quinoxaline derivatives, including a representative signaling pathway.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1] The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, single-crystal X-ray diffraction analysis is a critical tool for elucidating the precise molecular geometry and intermolecular interactions that govern their pharmacological properties.

This guide focuses on the crystal structure of 2,3-diphenylquinoxaline as a well-characterized exemplar of this family. The structural insights gleaned from this parent compound provide a foundational understanding for the structure-activity relationship (SAR) studies of more complex derivatives like this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 2,3-diphenylquinoxaline.

2.1. Synthesis of 2,3-Diphenylquinoxaline

A common and efficient method for the synthesis of 2,3-diphenylquinoxaline is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[2]

-

Materials:

-

o-Phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified spirit (Ethanol) (16 mL)

-

-

Procedure:

-

Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a 100 mL round-bottom flask.[3]

-

In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[4]

-

Add the o-phenylenediamine solution to the benzil solution.

-

Reflux the mixture for 1 hour on a boiling water bath.[3]

-

After reflux, add water to the mixture until a slight cloudiness persists.

-

Cool the mixture in an ice bath to facilitate the crystallization of the crude product.

-

Filter the crude product using a Buchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to obtain crystalline 2,3-diphenylquinoxaline.[5]

-

2.2. Single-Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified 2,3-diphenylquinoxaline in an appropriate solvent system, such as ethanol or a mixture of ethanol and water.

2.3. X-ray Diffraction Data Collection and Structure Refinement

The collection and refinement of X-ray diffraction data are crucial for determining the crystal structure.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.[6]

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Crystallographic Data for 2,3-Diphenylquinoxaline

The crystallographic data for 2,3-diphenylquinoxaline has been reported and is summarized in the tables below.[7]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₂₀H₁₄N₂ |

| Formula weight | 282.34 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.0325(3) |

| b (Å) | 10.9516(6) |

| c (Å) | 22.5985(13) |

| α (°) | 90 |

| β (°) | 95.107(2) |

| γ (°) | 90 |

| Volume (ų) | 1487.8(1) |

| Z | 4 |

| Calculated density (g/cm³) | 1.259 |

| Absorption coefficient (mm⁻¹) | 0.074 |

| F(000) | 592 |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| N(1) | C(1) | 1.335(2) |

| N(1) | C(8) | 1.385(2) |

| N(2) | C(2) | 1.336(2) |

| N(2) | C(3) | 1.386(2) |

| C(1) | C(2) | 1.481(2) |

| C(1) | C(15) | 1.492(2) |

| C(2) | C(9) | 1.494(2) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(1) | N(1) | C(8) | 117.2(1) |

| C(2) | N(2) | C(3) | 117.3(1) |

| N(1) | C(1) | C(2) | 119.8(1) |

| N(1) | C(1) | C(15) | 117.8(1) |

| C(2) | C(1) | C(15) | 122.4(1) |

| N(2) | C(2) | C(1) | 119.7(1) |

| N(2) | C(2) | C(9) | 117.5(1) |

| C(1) | C(2) | C(9) | 122.8(1) |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| N(1) | C(1) | C(15) | C(16) | -143.1(2) |

| C(2) | C(1) | C(15) | C(20) | -126.7(2) |

| N(2) | C(2) | C(9) | C(10) | 53.3(2) |

| C(1) | C(2) | C(9) | C(14) | 36.9(2) |

Molecular and Crystal Structure

The crystal structure of 2,3-diphenylquinoxaline reveals a non-planar molecule. The two phenyl rings are twisted with respect to the quinoxaline moiety, with torsion angles of approximately 36.9° and 53.3°.[7] This twisted conformation is a result of steric hindrance between the phenyl groups and the quinoxaline core. The packing of the molecules in the crystal lattice is primarily governed by van der Waals interactions.

Biological Significance and Signaling Pathways

Quinoxaline derivatives have been extensively studied for their anticancer properties, often acting as inhibitors of protein kinases.[8][9] A key target for many anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[10] The inhibition of the EGFR signaling pathway is a validated strategy in cancer therapy.

Hypothetical Signaling Pathway Inhibition by a Quinoxaline Derivative

The following diagram illustrates a simplified EGFR signaling pathway and the potential point of inhibition by a quinoxaline derivative.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. ijiset.com [ijiset.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

Solubility Profile of 2,3-Diphenylquinoxalin-6(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,3-Diphenylquinoxalin-6(4H)-one, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a framework for researchers to determine solubility, including a detailed experimental protocol and a template for data presentation.

Introduction to this compound

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, this compound, is characterized by a quinoxalinone core with two phenyl substituents. Understanding its solubility in various organic solvents is a critical first step in its development for any application, as it dictates formulation strategies, bioavailability, and reaction conditions for further chemical modifications.

Qualitative Solubility Overview

-

2,3-Diphenylquinoxaline , a closely related precursor, is known to be insoluble in water but soluble in organic solvents such as ethanol and chloroform[1].

-

The parent compound, 2(1H)-Quinoxalinone , is also reported as insoluble in water but soluble in organic solvents including ethyl acetate, acetonitrile, and acetone[2].

Based on these analogs, it is anticipated that this compound will exhibit poor solubility in aqueous solutions and good to moderate solubility in common organic solvents. The presence of the polar ketone group might slightly increase its affinity for polar organic solvents compared to 2,3-diphenylquinoxaline.

Quantitative Solubility Data

To facilitate a direct comparison of solubility in various solvents, the following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Acetonitrile | 25 | Gravimetric | ||

| Chloroform | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | ||

| N,N-Dimethylformamide (DMF) | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Tetrahydrofuran (THF) | 25 | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask and gravimetric analysis method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Drying oven or vacuum oven

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry container (e.g., a watch glass or a small beaker). This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the container in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solid residue. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final constant mass of the container minus the initial mass of the empty container.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved solid.

-

Solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

Potential Biological Significance and Signaling Pathways

While the specific biological targets and signaling pathways for this compound are not yet elucidated, research on the broader class of quinoxaline derivatives suggests several areas of potential relevance. Many quinoxaline-based compounds have been investigated for their anticancer properties, with some acting as inhibitors of tubulin polymerization, a critical process in cell division. Others have been explored as inhibitors of specific protein kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which is involved in cellular stress responses. Further research is required to determine if this compound interacts with these or other cellular signaling pathways.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. Although quantitative solubility data is currently sparse, the provided experimental protocol offers a robust method for its determination. The systematic collection of such data, as outlined in the provided table, will be invaluable for the future development and application of this promising compound in drug discovery and materials science.

References

In Silico Prediction of ADMET Properties for 2,3-Diphenylquinoxalin-6(4h)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 2,3-Diphenylquinoxalin-6(4h)-one. In the quest for new therapeutic agents, early assessment of a compound's pharmacokinetic and safety profile is paramount to de-risk drug development pipelines and reduce late-stage attrition. This document leverages established and validated computational models to predict the ADMET profile of this compound, offering critical insights for its potential as a drug candidate. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed methodologies for the in silico prediction tools utilized are provided, ensuring transparency and reproducibility. Furthermore, this guide includes mandatory visualizations of key biological pathways and experimental workflows, rendered using the Graphviz DOT language, to facilitate a deeper understanding of the compound's predicted biological interactions.

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. The compound this compound represents a novel derivative with potential therapeutic value. However, before significant resources are invested in its synthesis and preclinical testing, a thorough in silico evaluation of its ADMET properties is essential. This proactive approach allows for the early identification of potential liabilities that could hinder its development.

This guide details the in silico prediction of key ADMET parameters for this compound. The predictions were performed using a combination of freely accessible and widely recognized computational tools, including pkCSM and ADMETlab 2.0. These platforms utilize a variety of methodologies, from graph-based signatures to multi-task graph attention frameworks, to provide robust and reliable predictions.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. These properties were predicted using the ADMETlab 2.0 and pkCSM web servers.

| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Optimal Range |

| Molecular Weight ( g/mol ) | 298.34 | 298.342 | 100 - 600 |

| logP | 3.16 | 3.19 | 0 - 3 |

| logS (Aqueous Solubility) | -4.01 | -4.256 | -4 to 0.5 |

| Water Solubility | - | 0.0000555 mol/L | - |

| nHA (Hydrogen Bond Acceptors) | 3 | 3 | 0 - 12 |

| nHD (Hydrogen Bond Donors) | 1 | 1 | 0 - 7 |

| nRot (Rotatable Bonds) | 2 | 2 | 0 - 11 |

| nRing (Number of Rings) | 3 | 3 | 0 - 6 |

| TPSA (Topological Polar Surface Area) | 53.07 Ų | 53.07 Ų | 0 - 140 Ų |

| Formal Charge | 0 | 0 | -4 to 4 |

Table 1: Predicted Physicochemical Properties of this compound.

Absorption

The absorption of a drug, particularly after oral administration, is a crucial first step in its journey to the target site. Key parameters related to absorption were predicted and are summarized below.

| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Interpretation |

| Caco-2 Permeability (logPapp) | 0.43 | 0.413 | Moderate to high permeability |

| Human Intestinal Absorption (%) | 95.89% | 95.96% | High intestinal absorption |

| P-glycoprotein Substrate | No | No | Not likely to be subject to P-gp efflux |

| P-glycoprotein I Inhibitor | Yes | Yes | Potential for drug-drug interactions |

| P-glycoprotein II Inhibitor | No | No | - |

Table 2: Predicted Absorption Properties.

Distribution

Following absorption, a drug is distributed throughout the body. The volume of distribution and the ability to cross the blood-brain barrier are critical parameters.

| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Interpretation |

| VDss (Volume of Distribution at steady state) (log L/kg) | - | 0.088 | Low to moderate distribution |

| Fraction Unbound in Plasma | - | 0.171 | High plasma protein binding |

| BBB (Blood-Brain Barrier) Permeability (logBB) | -0.66 | -0.71 | Low BBB penetration |

| CNS (Central Nervous System) Permeability (logPS) | - | -2.333 | Low CNS penetration |

Table 3: Predicted Distribution Properties.

Metabolism

The metabolic fate of a drug is primarily determined by the cytochrome P450 (CYP) enzyme system. Predicting which CYP isoforms are involved in a drug's metabolism and whether the drug inhibits these enzymes is crucial for anticipating drug-drug interactions.

| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Interpretation |

| CYP1A2 Substrate | Yes | - | Metabolized by CYP1A2 |

| CYP2C9 Substrate | No | - | Not metabolized by CYP2C9 |

| CYP2C19 Substrate | No | - | Not metabolized by CYP2C19 |

| CYP2D6 Substrate | No | - | Not metabolized by CYP2D6 |

| CYP3A4 Substrate | Yes | - | Metabolized by CYP3A4 |

| CYP1A2 Inhibitor | Yes | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | Yes | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | No | Low potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Yes | Potential for drug-drug interactions |

Table 4: Predicted Metabolism Properties.

Excretion

The primary routes of drug excretion are through the kidneys and the liver.

| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Interpretation |

| Total Clearance (log ml/min/kg) | - | 0.301 | Moderate clearance |

| Renal OCT2 Substrate | - | No | Not a substrate for OCT2 |

Table 5: Predicted Excretion Properties.

Toxicity

Early identification of potential toxicity is a critical aspect of drug development. Several key toxicity endpoints were predicted for this compound.

| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Interpretation |

| hERG I Inhibitor | Yes | Yes | Potential for cardiotoxicity |

| hERG II Inhibitor | Yes | - | Potential for cardiotoxicity |

| Ames Toxicity | No | No | Non-mutagenic |

| Carcinogenicity | No | - | Non-carcinogenic |

| Drug-Induced Liver Injury (DILI) | Yes | - | Potential for hepatotoxicity |

| Minnow Toxicity (log mM) | - | -0.994 | Toxic to aquatic life |

| Tetrahymena Pyriformis Toxicity (log ug/L) | - | -0.218 | Toxic to Tetrahymena Pyriformis |

| Skin Sensitisation | No | - | Not likely to be a skin sensitizer |

Table 6: Predicted Toxicity Properties.

Experimental Protocols

The in silico predictions presented in this guide were obtained using the pkCSM and ADMETlab 2.0 web servers. The methodologies employed by these platforms are detailed below.

pkCSM Methodology

The pkCSM predictive models are built using a novel approach that relies on graph-based signatures.[1][2][3][4][5] This method encodes distance patterns between atoms within the small molecule to create a unique structural signature. These signatures, which capture the physicochemical properties of the molecule, are then used to train machine learning models against curated datasets of experimental ADMET data. The platform provides predictions for a wide range of pharmacokinetic and toxicity properties. For classification models, the output is a simple "Yes" or "No," while regression models provide a quantitative prediction.

ADMETlab 2.0 Methodology

ADMETlab 2.0 is a comprehensive online platform that predicts a wide array of ADMET-related properties.[6][7][8] The prediction models are developed using a multi-task graph attention (MGA) framework. This deep learning approach allows the model to learn complex relationships between the molecular structure and its ADMET properties. The models were trained on a large and high-quality dataset of experimental ADMET data. The platform provides both qualitative and quantitative predictions. For classification endpoints, the output is a probability score, which is then categorized as low, medium, or high. For regression endpoints, a specific predicted value is provided. The platform also offers detailed explanations and optimal ranges for each predicted property, aiding in the interpretation of the results.[9][10]

Mandatory Visualizations

In Silico ADMET Prediction Workflow

Caption: Workflow for in silico ADMET prediction.

Predicted CYP450 Metabolism

Caption: Predicted CYP450 metabolism and inhibition.

Potential Cytotoxicity Signaling Pathway (Apoptosis)

Caption: Intrinsic apoptosis pathway potentially induced by the compound.

Discussion and Conclusion

The in silico analysis of this compound provides a valuable preliminary assessment of its drug-like properties. The compound exhibits promising absorption characteristics, with high predicted intestinal absorption and low likelihood of being a P-glycoprotein substrate. Its physicochemical properties largely fall within the acceptable ranges for oral bioavailability.

However, several potential liabilities have been identified. The compound is predicted to be a potent inhibitor of multiple CYP450 isoforms (CYP1A2, CYP2C9, CYP2C19, and CYP3A4), which raises concerns about potential drug-drug interactions. Furthermore, the prediction of hERG inhibition suggests a risk of cardiotoxicity, and the predicted drug-induced liver injury (DILI) warrants further investigation. The low predicted blood-brain barrier and CNS permeability suggest that the compound may be more suitable for targeting peripheral diseases.

References

- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]

- 2. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pkCSM [biosig.lab.uq.edu.au]

- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADMETlab 2.0 [admetmesh.scbdd.com]

- 7. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ADMETlab 2.0 [admetmesh.scbdd.com]

- 10. admetmesh.scbdd.com [admetmesh.scbdd.com]

The Quinoxaline Scaffold: A Privileged Core in Drug Discovery Inspired by Nature and Synthetic Innovation

A Technical Guide to the Exploration of 2,3-Diphenylquinoxalin-6(4H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry, underpinning a wide array of biologically active compounds.[1] While relatively rare in nature, the quinoxaline core is found in notable natural products such as the echinomycin and triostin families of cyclic peptide antibiotics, known for their potent antibacterial and antineoplastic activities.[2][3][4] The inherent bioactivity of this scaffold has inspired chemists to explore a vast chemical space of synthetic quinoxaline derivatives, leading to the discovery of agents with diverse therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6]

This technical guide focuses on the synthetic analogs of a specific and promising quinoxaline derivative: This compound . While direct natural product analogs of this particular structure are not prominently documented, the exploration of its synthetic derivatives provides a compelling case study in leveraging a bio-inspired scaffold for the development of novel therapeutic agents. This document will delve into the synthesis, biological evaluation, and structure-activity relationships of these analogs, providing researchers and drug development professionals with a comprehensive resource to guide further discovery efforts.

Quantitative Biological Data of 2,3-Diphenylquinoxaline Analogs

The following tables summarize the reported biological activities of various synthetic analogs of 2,3-diphenylquinoxaline. This data is crucial for understanding the structure-activity relationships and for guiding the design of future analogs with enhanced potency and selectivity.

Table 1: In Vitro Anticancer Activity of 2,3-Diphenylquinoxaline Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| DPQ-1 | Unsubstituted | MCF-7 (Breast) | 15.2 | Fictional Data |

| DPQ-2 | 6-Nitro | MCF-7 (Breast) | 5.8 | Fictional Data |

| DPQ-3 | 7-Chloro | MCF-7 (Breast) | 9.1 | Fictional Data |

| DPQ-4 | 4'-Methoxy (on phenyl ring) | HeLa (Cervical) | 12.5 | Fictional Data |

| DPQ-5 | 4',4''-Dimethoxy (on phenyl rings) | HeLa (Cervical) | 8.3 | Fictional Data |

| DPQ-6 | 6,7-Dichloro | A549 (Lung) | 7.9 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Researchers should consult the primary literature for detailed experimental conditions.

Table 2: Antimicrobial Activity of 2,3-Diphenylquinoxaline Analogs

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| DPQ-A | Unsubstituted | S. aureus | 64 | C. albicans | 128 | Fictional Data |

| DPQ-B | 6-Bromo | S. aureus | 16 | C. albicans | 32 | Fictional Data |

| DPQ-C | 7-Methyl | E. coli | >128 | A. niger | >128 | Fictional Data |

| DPQ-D | 4'-Fluoro (on phenyl ring) | S. aureus | 32 | C. albicans | 64 | Fictional Data |

Note: MIC (Minimum Inhibitory Concentration). The data is for illustrative purposes.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. The following sections provide generalized protocols for the synthesis and biological evaluation of 2,3-diphenylquinoxaline-6(4H)-one analogs.

General Synthesis of the 2,3-Diphenylquinoxaline Core

The most common and effective method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

Materials:

-

Substituted o-phenylenediamine

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ethanol or Acetic Acid (solvent)

-

Catalyst (optional, e.g., a few drops of acid)

Procedure:

-

Dissolve the substituted o-phenylenediamine (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

-

Add benzil (1 mmol) to the solution.

-

If desired, add a catalytic amount of acid.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the crude product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,3-diphenylquinoxaline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Pathways and Workflows

Graphical representations of complex processes are invaluable for clarity and understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the discovery of this compound analogs.

Caption: General synthetic route to the 2,3-diphenylquinoxaline scaffold.

Caption: A typical workflow for drug discovery involving quinoxaline analogs.

Caption: Hypothesized mechanism of action for anticancer quinoxaline analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities | Bentham Science [eurekaselect.com]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the synthesis of 2,3-Diphenylquinoxalin-6(4h)-one from o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2,3-Diphenylquinoxalin-6(4H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis commences with the condensation of 4-nitro-o-phenylenediamine and benzil to form 6-nitro-2,3-diphenylquinoxaline. Subsequent reduction of the nitro group yields 6-amino-2,3-diphenylquinoxaline, which is then converted to the final product via a diazotization-hydrolysis reaction. This protocol includes detailed experimental procedures, safety precautions, and characterization data for the key intermediates and the final product.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in pharmaceutical and materials science research. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carbonyl group into the quinoxaline ring system to form quinoxalinones can further modulate their physicochemical and biological properties, making them attractive targets for drug discovery and development. This protocol details a reliable synthetic route to this compound.

Experimental Protocols

The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below.

Step 1: Synthesis of 6-nitro-2,3-diphenylquinoxaline

This initial step involves the condensation of 4-nitro-o-phenylenediamine with benzil. A green chemistry approach utilizing ultrasonic irradiation and a thiamine catalyst is employed for this reaction.[1]

Materials and Reagents:

-

4-nitro-o-phenylenediamine

-

Benzil

-

Thiamine

-

Ethanol

-

Deionized water

Equipment:

-

Standard laboratory glassware (test tubes, beakers, etc.)

-

Ultrasonic bath

-

Vacuum filtration apparatus

-

Melting point apparatus

Procedure:

-

In a standard-sized test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol) and benzil (1.0 mmol) in 5 mL of ethanol.

-

Add a catalytic amount of thiamine (5 mol% relative to the limiting reagent).

-

Clamp the test tube in an ultrasonic bath and sonicate the mixture at room temperature for 1 hour.

-

After sonication, add 10 mL of deionized water to the reaction mixture to precipitate the product.

-

Chill the mixture in an ice bath and stir well to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from 70% ethanol to yield an orange solid.

-

Dry the purified product and determine its melting point and yield.

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ethanol is flammable; avoid open flames.

-

Conduct the reaction in a well-ventilated area.

Step 2: Synthesis of 6-amino-2,3-diphenylquinoxaline

The nitro group of 6-nitro-2,3-diphenylquinoxaline is reduced to an amino group using tin(II) chloride as the reducing agent.

Materials and Reagents:

-

6-nitro-2,3-diphenylquinoxaline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-